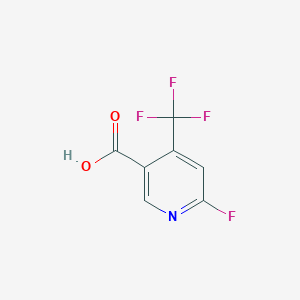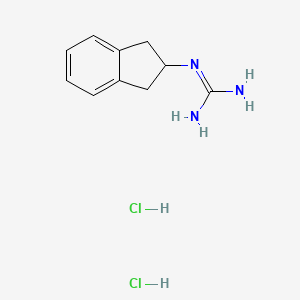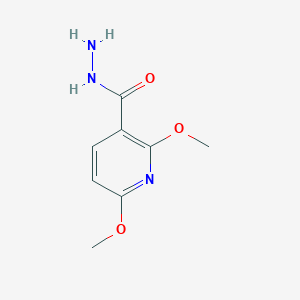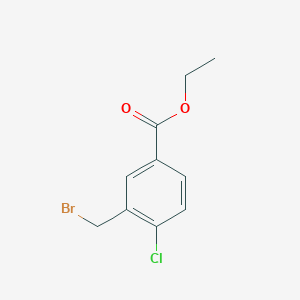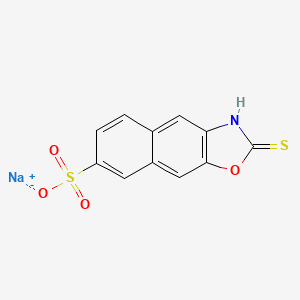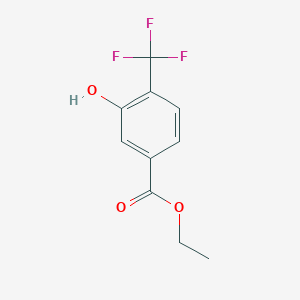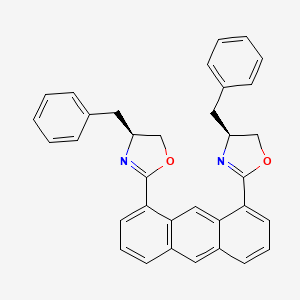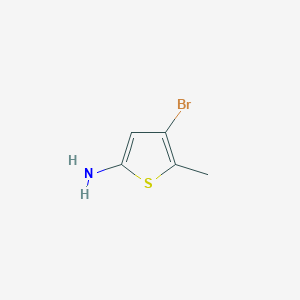
tert-Butyl(4-fluorobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(4-fluorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(4-fluorobutyl)carbamate can be synthesized through the reaction of 4-fluorobutylamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium carbonate or cesium carbonate, and a catalyst like tetrabutylammonium bromide. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the carbamate through nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(4-fluorobutyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbamoyl derivatives.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Carbamoyl derivatives.
Substitution: Substituted 4-butyl derivatives.
Applications De Recherche Scientifique
tert-Butyl(4-fluorobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of tert-Butyl(4-fluorobutyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 4-fluorobutyl group.
tert-Butyl(4-bromobutyl)carbamate: Contains a bromine atom instead of fluorine.
tert-Butyl(4-chlorobutyl)carbamate: Contains a chlorine atom instead of fluorine.
Uniqueness
tert-Butyl(4-fluorobutyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its bromine and chlorine counterparts. This makes it particularly useful in specific synthetic applications where the fluorine atom’s properties are advantageous .
Propriétés
Formule moléculaire |
C9H18FNO2 |
|---|---|
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
tert-butyl N-(4-fluorobutyl)carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) |
Clé InChI |
QUUJNCOQTBCHJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


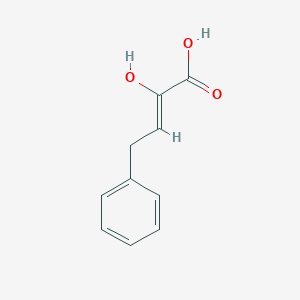
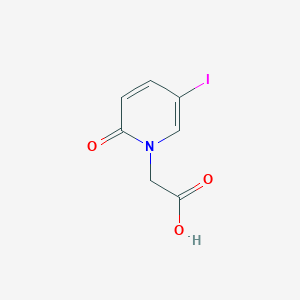

![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
